molecular formula C13H19Cl2NO2 B15073869 Hydroxy Bupropion Hydrochloride

Hydroxy Bupropion Hydrochloride

Cat. No.: B15073869
M. Wt: 292.20 g/mol
InChI Key: ORXTVTDGPVINDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Radafaxine hydrochloride is synthesized from bupropion, a well-known antidepressant. The synthesis involves the hydroxylation of bupropion to produce hydroxybupropion, followed by the isolation of the (2S,3S)-isomer . The reaction conditions typically involve the use of metal catalysts and specific reagents to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of radafaxine hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. The use of advanced technologies and equipment is essential to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Radafaxine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include metal catalysts like palladium and nickel, as well as oxidizing agents such as hydrogen peroxide. The reaction conditions often involve specific temperatures and pressures to achieve optimal results .

Major Products

The major products formed from these reactions include various metabolites of radafaxine hydrochloride, which can have different pharmacological properties .

Scientific Research Applications

Comparison with Similar Compounds

Radafaxine hydrochloride is structurally similar to bupropion, another NDRI. it has a higher potency for inhibiting norepinephrine reuptake compared to dopamine reuptake . This selectivity makes it more effective in treating conditions associated with norepinephrine dysregulation, such as neuropathic pain and fatigue . Other similar compounds include:

    (2R,3R)-Hydroxybupropion: Another isomer of hydroxybupropion with different pharmacological properties.

    3-Chlorophenmetrazine: A compound with similar structural features but different pharmacological effects.

Radafaxine hydrochloride’s unique selectivity and potency make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2.ClH/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10;/h4-7,9,15-16H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXTVTDGPVINDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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